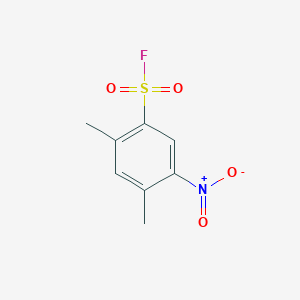

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride

Overview

Description

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride typically involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with a fluorinating agent . The reaction is carried out in an organic solvent under controlled conditions to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibitors of Biological Targets

The compound is utilized as a sulfonyl fluoride moiety in the synthesis of protease inhibitors. Sulfonyl fluorides are known for their ability to form covalent bonds with nucleophilic sites in proteins, making them effective as irreversible inhibitors. For instance, research has shown that derivatives of sulfonyl fluorides can inhibit enzymes such as serine proteases and cysteine proteases, which are crucial in various pathological processes, including cancer and inflammation .

b. Development of Therapeutics

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in treating diseases like myelofibrosis. A notable case study involved the synthesis of Fedratinib, where sulfonyl fluoride intermediates facilitated late-stage functionalization, allowing for the development of analogs for biological screening .

Synthetic Organic Chemistry Applications

a. Catalytic Amidation Reactions

Recent advancements have demonstrated that this compound can be employed in catalytic amidation reactions. This method allows for the efficient transformation of sulfonyl fluorides into sulfonamides, which are valuable compounds in medicinal chemistry. The catalytic system used has shown high yields and selectivity, indicating the compound's utility in synthetic pathways .

b. Synthesis of Complex Molecules

The compound is also pivotal in the synthesis of complex organic molecules through various reactions such as nucleophilic aromatic substitution and reduction processes. Its ability to act as a leaving group enhances reaction efficiency and product yield, making it a valuable reagent in multi-step syntheses .

Case Study 1: Inhibition of Kinases

In a study focusing on neurodegenerative diseases, derivatives of this compound were synthesized to evaluate their inhibitory effects on DYRK1A kinase. The findings revealed that these compounds exhibited nanomolar-level inhibition, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease.

Case Study 2: Anti-Cancer Activity

Another investigation assessed the anti-cancer properties of sulfonyl fluoride derivatives against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways, highlighting their potential for cancer treatment .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful for modifying proteins and inhibiting enzymes by targeting specific amino acid residues .

Comparison with Similar Compounds

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride can be compared with other sulfonyl fluorides such as:

- 4-Nitrobenzenesulfonyl fluoride

- 2-Methyl-5-nitrobenzenesulfonyl chloride

- 2-Chloro-5-nitrobenzenesulfonyl chloride

These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their substituents, which can affect their chemical behavior and applications .

Biological Activity

2,4-Dimethyl-5-nitrobenzenesulfonyl fluoride (CAS No. 348-83-4) is a sulfonyl fluoride compound known for its biological activity, particularly as a covalent inhibitor in various biochemical pathways. This article explores its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C9H10N2O2S

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

Sulfonyl fluorides like this compound act primarily through covalent modification of target proteins. This mechanism involves the formation of a stable bond with nucleophilic residues (e.g., serine, cysteine) in enzymes, leading to irreversible inhibition. The specificity and potency of these compounds make them valuable tools in chemical biology.

Key Mechanisms:

- Covalent Inhibition : The sulfonyl fluoride group reacts with nucleophiles in the active sites of enzymes.

- Affinity-Driven Activation : The compound remains inert until it reaches the target site, where it becomes reactive and modifies the target protein .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, including:

- Cysteine Proteases : Demonstrated effectiveness against papain and other cysteine proteases .

- Acetylcholinesterase (AChE) : Similar compounds in the sulfonyl fluoride class have shown potential as AChE inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's .

Cytotoxicity Studies

In vitro studies have shown that sulfonyl fluorides can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have demonstrated moderate cytotoxicity against HeLa cells (IC50 values around 16 μg/mL) and other tumor cell lines .

Research Findings and Case Studies

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for:

- Drug Development : As a lead compound for developing new therapeutics targeting specific enzymes.

- Chemical Probes : For studying enzyme function and dynamics in biological systems.

Properties

IUPAC Name |

2,4-dimethyl-5-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(2)8(15(9,13)14)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWYDWHZXVCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-83-4 | |

| Record name | 2,4-DIMETHYL-5-NITROBENZENESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.